methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of carbamates, including “Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate”, can be achieved through the reaction of various amines with dimethyl carbonate . The process involves the use of catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 .Chemical Reactions Analysis
Carbamates, including “Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate”, can undergo various chemical reactions. For instance, they can undergo BAc2 or BAl2 nucleophilic substitution to give alkoxycarbonylation and alkylation reactions .Scientific Research Applications
Metabolic Pathways and Modifications
- Methylcarbamate insecticides, including compounds structurally related to Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, undergo various metabolic processes such as hydrolysis, oxidation, and conjugation in animals, plants, and insects. These processes result in the formation of hydroxylated derivatives, N-hydroxymethyl carbamates, and their conjugates, indicating the potential of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate to undergo similar metabolic modifications (Knaak Jb, 1971).
Agricultural Applications
- In agriculture, carbamates such as Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate could be used in the synthesis of herbicidal compounds. Research on 1,3-Dimethyl-4-acyl-pyrazol-5-yl N-methylcarbamates has demonstrated phytotoxic effects on the seed germination and seedling growth of various crops, highlighting the potential agricultural applications of methyl carbamates (C. Lee, Hyun-Soo Park, Jeung-Bea Kim, 1989).
Enhanced Drug Delivery and Stability
- The development of cyclization-activated prodrugs based on carbamates, including studies on basic carbamates of 4-hydroxyanisole, demonstrates the potential of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate in medical chemistry for creating stable, activated prodrugs that release active compounds in a predictable manner, offering new avenues for drug development and therapeutic applications (W. S. Saari et al., 1990).
Mechanism of Action
Target of Action
Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a carbamate compound. Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The compound interacts with its targets (amines) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from undergoing unwanted reactions during a synthesis process . The carbamate can be removed under certain conditions, such as exposure to strong acid or heat .
Biochemical Pathways
They protect amines from reacting prematurely or inappropriately during the synthesis process .
Result of Action
The primary result of the action of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate is the protection of amines during synthesis processes . By forming a carbamate linkage with amines, the compound prevents these amines from undergoing unwanted reactions . This can be particularly useful in the synthesis of complex molecules, such as peptides .
Action Environment
The action, efficacy, and stability of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acids or heat can lead to the removal of the carbamate protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species.
Properties
IUPAC Name |
methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGIQLDTDHLDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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